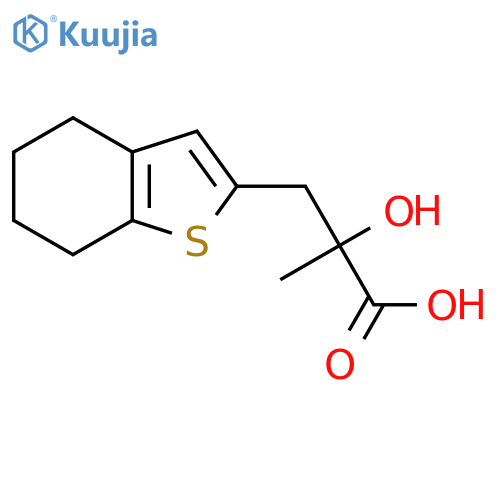

Cas no 2229169-74-6 (2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid)

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid

- EN300-1736175

- 2229169-74-6

-

- インチ: 1S/C12H16O3S/c1-12(15,11(13)14)7-9-6-8-4-2-3-5-10(8)16-9/h6,15H,2-5,7H2,1H3,(H,13,14)

- InChIKey: BLJBOEBMVSXFDB-UHFFFAOYSA-N

- SMILES: S1C(=CC2=C1CCCC2)CC(C(=O)O)(C)O

計算された属性

- 精确分子量: 240.08201554g/mol

- 同位素质量: 240.08201554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 281

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.8Ų

- XLogP3: 2.3

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736175-0.25g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-0.5g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-1.0g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 1g |

$1658.0 | 2023-06-04 | ||

| Enamine | EN300-1736175-2.5g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-5.0g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 5g |

$4806.0 | 2023-06-04 | ||

| Enamine | EN300-1736175-1g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-0.05g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-5g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-10g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1736175-0.1g |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |

2229169-74-6 | 0.1g |

$1459.0 | 2023-09-20 |

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid 関連文献

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acidに関する追加情報

2-Hydroxy-2-Methyl-3-(4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)Propanoic Acid: A Comprehensive Overview

2-Hydroxy-2-Methyl-3-(4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)Propanoic Acid, commonly referred to by its CAS number NO. 2229169-74-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a benzothiophene ring system fused with a propanoic acid moiety, which contributes to its unique chemical properties and functional groups.

The benzothiophene moiety in this compound plays a crucial role in its biological activity. Recent studies have highlighted the importance of sulfur-containing heterocycles like benzothiophenes in modulating various cellular pathways. For instance, research published in Journal of Medicinal Chemistry has demonstrated that benzothiophene derivatives can act as potent inhibitors of kinase enzymes, which are key targets in cancer therapy. The presence of the hydroxyl and methyl groups further enhances the compound's ability to interact with biological systems, making it a promising candidate for drug development.

In terms of synthesis, NO. 2229169-74-6 can be prepared through a variety of methods, including coupling reactions and cyclization processes. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method has been extensively documented in recent publications, emphasizing its efficiency and scalability for large-scale production.

The propanoic acid group in this compound is another key feature that contributes to its versatility. Propanoic acids are known for their ability to form esters and amides, which are commonly used in pharmaceuticals and agrochemicals. Recent advancements in green chemistry have also explored the use of biocatalysts for the synthesis of such compounds, reducing environmental impact and improving sustainability.

From an applications perspective, NO. 2229169-74-6 has shown potential in several areas. In the field of oncology, its ability to inhibit tumor growth has been validated through preclinical studies. Additionally, it exhibits anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as arthritis. The compound's bioavailability and pharmacokinetic profile have also been optimized through recent research efforts, enhancing its suitability for therapeutic use.

In conclusion, NO. 2229169-74-6, or 2-Hydroxy-2-Methyl-3-(4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)Propanoic Acid, represents a cutting-edge molecule with multifaceted applications in drug discovery and development. Its unique chemical structure and promising biological activities underscore its importance in contemporary chemical research.

2229169-74-6 (2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid) Related Products

- 20454-77-7(Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one)

- 1805035-60-2(Ethyl 6-cyano-3-difluoromethoxy-2-mercaptophenylacetate)

- 1314707-97-5(1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carboxylic acid)

- 442672-66-4([1,2,4]Triazolo[1,5-a]pyrimidine, 5,6,7-trimethyl-2-[(2-methylpropyl)thio]-)

- 1060252-93-8(5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide)

- 2229636-92-2(tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate)

- 941972-39-0(1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 2418642-41-6(tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate)

- 1806530-84-6(Ethyl 2-hydroxy-3,5,6-trifluorobenzoate)

- 1361902-51-3(6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid)